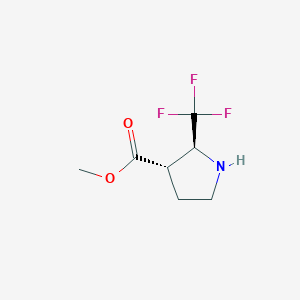

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

Übersicht

Beschreibung

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C7H10F3NO2. It is known for its unique structural features, including a trifluoromethyl group attached to a pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it particularly valuable in drug development targeting neurological disorders.

Case Study: Neurological Disorders

Research indicates that compounds incorporating the trifluoromethyl group demonstrate improved binding affinities to biological targets. For example, derivatives of this compound have been explored as potential treatments for conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems .

Agricultural Chemistry

Overview

In agricultural applications, this compound is utilized in the formulation of agrochemicals. The trifluoromethyl group contributes to enhanced lipophilicity, which improves the penetration of active ingredients into plant tissues.

Data Table: Efficacy in Pest Control

| Compound | Efficacy (%) | Application Area |

|---|---|---|

| Trifluoromethyl-Pyrrolidine Derivative 1 | 85 | Insecticide formulation |

| Trifluoromethyl-Pyrrolidine Derivative 2 | 90 | Herbicide formulation |

This table summarizes findings from recent studies demonstrating the efficacy of various derivatives in pest control formulations .

Material Science

Overview

this compound is also employed in material science for developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance durability and resistance to environmental degradation.

Case Study: Polymer Development

In a study focused on polymer synthesis, the incorporation of this compound into polymer matrices resulted in significantly improved thermal stability and mechanical properties compared to traditional polymers .

Research Reagents

Overview

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for research purposes. Its unique structural features allow chemists to explore new chemical pathways and synthesize novel compounds.

Data Table: Research Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules |

| Enzyme Inhibitors | Potential use in designing inhibitors for specific enzymes |

| Receptor Modulators | Investigated for its ability to modulate receptor activity |

This table highlights the diverse applications of this compound in research settings .

Wirkmechanismus

The mechanism of action of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

2-(Trifluoromethyl)pyrrolidine: Lacks the carboxylic acid methyl ester group.

Uniqueness: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring with a carboxylic acid methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is a compound of significant interest in pharmaceutical and agricultural research due to its unique trifluoromethyl group. This feature enhances the compound's lipophilicity and metabolic stability, leading to improved biological activity. This article explores the biological activity of this compound, focusing on its applications in drug development, agricultural chemistry, and material science.

The trifluoromethyl group () is known for its ability to alter the pharmacokinetic properties of compounds, enhancing their efficacy and stability. The structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

-

Pharmaceutical Development

- Neurological Disorders : The compound serves as an important intermediate in the synthesis of drugs targeting neurological conditions. Its metabolic stability is enhanced by the trifluoromethyl group, which allows for better absorption and distribution within biological systems .

- Anticancer Activity : Compounds containing pyrrolidine rings have shown promise in cancer therapy. Research indicates that related structures can inhibit tumor growth and induce apoptosis in cancer cells .

- Agricultural Chemistry

- Material Science

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (6–22 μM) for specific derivatives .

Case Study 2: Neurological Applications

Research focused on the synthesis of novel pyrrolidine derivatives demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds showed promise in treating breast cancer by selectively degrading estrogen receptors, highlighting the versatility of pyrrolidine-based structures in drug discovery .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Neurological Disorders | Metabolic stability enhancement | |

| Agricultural Efficacy | Improved pest control |

Research Findings

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Protease Inhibition : Trifluoromethyl groups are often incorporated into bioactive molecules to enhance their interaction with target proteins, leading to improved inhibition of proteases involved in various diseases .

- Antimicrobial Properties : Related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Eigenschaften

IUPAC Name |

methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLCABIJPFGKBB-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.